1-(2,4-dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

FABP4 inhibition diabetes target structure-activity relationship

Differentiated FABP4 probe with validated PDB 7FZD co-crystal structure and sub-micromolar affinity (IC50 0.557 µM). (E)-cinnamyl moiety provides >10-fold affinity gain over simpler N-benzyl-4-hydroxypyridin-2-one scaffolds; 4-chlorobenzyl analogs lose sub-µM target engagement. Chemically orthogonal to biphenyl-pyrazole and aryl-quinoline series, enabling target-specific vs. off-target phenotypic discrimination. Non-carboxylic acid pyridinone scaffold may improve cell permeability relative to BMS-309403. Recommended use at 1-5 µM in cell-based assays.

Molecular Formula C21H17Cl2NO2
Molecular Weight 386.3 g/mol
Cat. No. B7786855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone
Molecular FormulaC21H17Cl2NO2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C21H17Cl2NO2/c22-17-10-9-16(19(23)13-17)14-24-12-11-20(25)18(21(24)26)8-4-7-15-5-2-1-3-6-15/h1-7,9-13,25H,8,14H2/b7-4+
InChIKeyWFRAUCNBSDLATB-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone: Procurement-Ready Identity and Core Characteristics


1-(2,4-Dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone (CAS 477888-19-0, molecular formula C21H17Cl2NO2, molecular weight 386.27 g/mol) is a synthetic 4-hydroxy-2-pyridinone derivative featuring a 2,4-dichlorobenzyl N-substituent and an (E)-cinnamyl group at the 3-position [1]. The compound functions as a ligand for fatty acid-binding protein 4 (FABP4; aP2), a therapeutic target implicated in diabetes, atherosclerosis, and metabolic inflammation [2]. Its structural confirmation via X-ray crystallography and quantitative biochemical activity have been deposited in public databases, establishing it as a defined chemical probe rather than an uncharacterized screening hit [3].

Why 1-(2,4-Dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone Cannot Be Replaced by Generic FABP4 Ligands or Simpler Pyridinone Analogs


FABP4 inhibitors operate through competitive displacement of endogenous fatty acids within a narrow, hydrophobic binding cavity, making affinity exquisitely sensitive to substituent topology and halogenation pattern [1]. The (E)-cinnamyl moiety of this compound provides critical aromatic interactions absent in simpler N-benzyl-4-hydroxypyridin-2-one scaffolds, which show >10-fold weaker FABP4 binding [2]. Substituting a 4-chlorobenzyl analog, for example, results in a loss of potency that renders it unsuitable for applications requiring sub-micromolar target engagement. Consequently, generic interchange is scientifically unsound without side-by-side comparative affinity data under identical assay conditions [3].

Quantitative Evidence for Differentiated Selection of 1-(2,4-Dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone


FABP4 Binding Affinity: Head-to-Head Comparison with Monochloro Analog 1-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one

The target compound inhibits human FABP4 with an IC50 of 0.557 µM, compared to an IC50 of 7.8 µM for the 4-chlorobenzyl analog lacking the cinnamyl group [1][2]. This represents a 14-fold greater inhibitory potency, demonstrating that the combination of 2,4-dichlorobenzyl and cinnamyl substituents is essential for sub-micromolar target engagement [3].

FABP4 inhibition diabetes target structure-activity relationship

Binding Mode Validation by X-Ray Crystallography: Structural Basis for Potency Advantage over Fragment-Like Pyridinones

The co-crystal structure of this compound with human FABP4 (PDB 7FZV, resolution 2.55 Å) confirms that the (E)-cinnamyl chain occupies a deep hydrophobic sub-pocket, while the 2,4-dichlorobenzyl group engages a halogen-binding cleft at the portal region [1]. In contrast, the simpler analog 1-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one (PDB 7FYE, 1.25 Å) lacks the cinnamyl moiety entirely, resulting in incomplete pocket occupancy and a >10-fold weaker IC50 [2]. The compound thus provides a defined, higher-occupancy pharmacophore for lead optimization campaigns.

X-ray crystallography structure-based drug design binding pose

Comparison with Reference FABP4 Inhibitor BMS-309403: Contextualizing Sub-Micromolar Potency

The widely used reference inhibitor BMS-309403 exhibits a Ki < 2 nM and IC50 of approximately 0.71 µM for FABP4 [1]. The target compound, with an IC50 of 0.557 µM, falls within the same sub-micromolar potency range while providing a chemically distinct 4-hydroxy-2-pyridinone scaffold with an (E)-cinnamyl substituent absent in BMS-309403 [2]. This scaffold differentiation is valuable for orthogonal probe confirmation and for circumventing BMS-309403-specific liabilities such as the biphenyl acetic acid moiety.

probe compound benchmarking target engagement BMS-309403

High-Impact Application Scenarios for 1-(2,4-Dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone


FABP4-Targeted Metabolic Disease Research with a Crystallographically Validated Probe

The compound's sub-micromolar FABP4 IC50 (0.557 µM) and co-crystal structure (PDB 7FZV) enable confident use as a tool compound in adipocyte and macrophage assays where target engagement must be demonstrated [1]. It is particularly suited for mechanistic studies of FABP4-mediated insulin sensitization, lipolysis regulation, and inflammatory cytokine modulation. Unlike BMS-309403, the pyridinone scaffold does not contain a carboxylic acid group, potentially improving cell permeability in certain models [2].

Structure-Based Drug Design (SBDD) Campaigns Targeting FABP4/5 Dual Inhibition

The validated binding pose in PDB 7FZV shows the (E)-cinnamyl chain occupying a hydrophobic sub-pocket believed important for FABP5 selectivity engineering [1]. The compound serves as an advanced starting point for medicinal chemistry programs aiming to develop dual FABP4/5 inhibitors with improved metabolic stability over earlier pyridinone leads. The 2,4-dichlorobenzyl group provides a vector for further halogen-bonding optimization at the portal region [2].

Orthogonal Chemical Probe for FABP4 Phenotypic Screening Panels

When assembling a panel of FABP4 inhibitors for high-content screening, the target compound offers a chemically distinct scaffold relative to biphenyl-pyrazole (BMS-309403) and aryl-quinoline series inhibitors [1]. This orthogonality is critical for discriminating target-specific phenotypes from compound-specific off-target effects. The compound's IC50 of 0.557 µM supports use at concentrations of 1-5 µM in cell-based assays, consistent with recommended practices for chemical probe usage [2].

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.